

Application Notes and Protocols: Iodophenpropit Administration in Preclinical Seizure Models

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Iodophenpropit*

CAS No.: *145196-88-9*

Cat. No.: *B1228430*

[Get Quote](#)

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of **Iodophenpropit**, a potent and selective histamine H3 receptor antagonist/inverse agonist, in various preclinical models of seizures and epilepsy. We delve into the mechanistic rationale, detailed administration protocols, and critical experimental design considerations to ensure robust and reproducible outcomes. This guide is structured to provide not only step-by-step instructions but also the scientific causality behind methodological choices, fostering a deeper understanding of the experimental system.

Introduction: The Rationale for Targeting the Histamine H3 Receptor in Epilepsy

The central histaminergic system is a key modulator of neuronal excitability. The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor, primarily expressed in the central nervous system (CNS), that negatively regulates the synthesis and release of histamine and other crucial neurotransmitters, including acetylcholine, norepinephrine, and glutamate.[1]
[2] Antagonism of the H3R blocks this inhibitory feedback, leading to an increase in the release

of these neurotransmitters. This mechanism is the foundation for investigating H3R antagonists as potential therapeutic agents for CNS disorders.

Elevated histamine levels in the brain have been shown to suppress seizure activity, suggesting a protective role for the histaminergic system in epilepsy.[3][4] **Iodophenpropit**, as a selective H3R antagonist, leverages this by increasing synaptic histamine, thereby presenting a promising avenue for anticonvulsant therapy. Studies have demonstrated its efficacy in various seizure models, making it a valuable tool for epilepsy research.[5] This guide provides the necessary protocols to effectively utilize **Iodophenpropit** in such preclinical investigations.

Mechanism of Action: How Iodophenpropit Modulates Neuronal Excitability

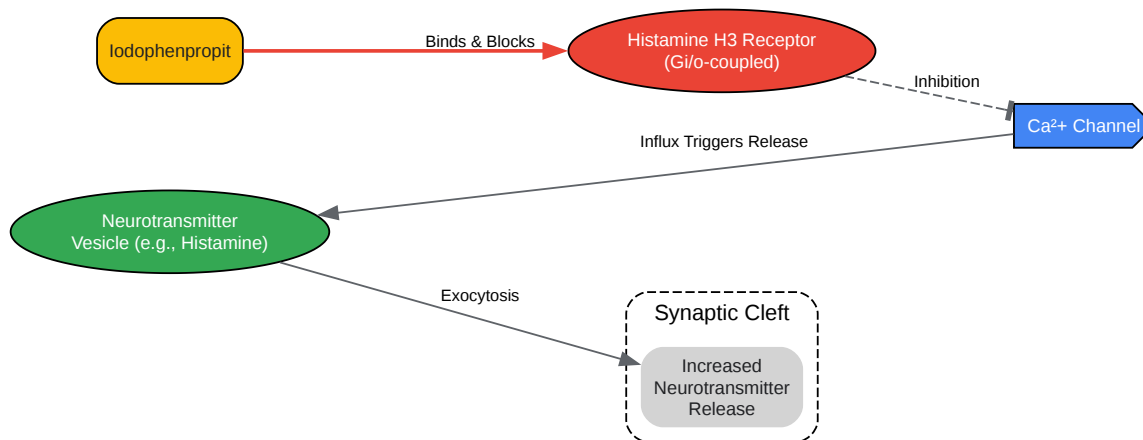
The H3 receptor is a G-protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase and reduces calcium influx, leading to decreased neurotransmitter release.[1]

Iodophenpropit acts as an antagonist or inverse agonist at this receptor, effectively removing the "brake" on neurotransmitter release.

Key Mechanistic Steps:

- **Binding:** **Iodophenpropit** binds to the H3 receptor on presynaptic terminals.
- **Antagonism/Inverse Agonism:** It blocks the constitutive activity of the H3R and prevents histamine from binding, thereby disinhibiting the neuron.
- **Increased Neurotransmitter Release:** This leads to an enhanced release of histamine from histaminergic neurons (autoreceptor effect) and other neurotransmitters like glutamate and acetylcholine from non-histaminergic neurons (heteroreceptor effect).[1][6]
- **Anticonvulsant Effect:** The resulting increase in synaptic histamine and modulation of other excitatory and inhibitory systems are believed to contribute to the overall suppression of seizure activity.[2][3]

Mechanism of H3R Antagonism by Iodophenpropit.



[Click to download full resolution via product page](#)

Caption: Mechanism of H3R Antagonism by **Iodophenpropit**.

Overview of Relevant Preclinical Seizure Models

The choice of a seizure model is critical and depends on the specific research question, such as screening for acute anticonvulsant activity versus investigating effects on chronic epilepsy and epileptogenesis. **Iodophenpropit** can be evaluated in a variety of models.

Model Type	Specific Model	Inducing Agent	Typical Seizure Phenotype	Key Rationale & Application
Acute Seizure Models	Maximal Electroshock (MES)	Electrical Stimulation	Generalized tonic-clonic seizures	Models generalized seizures; standard for initial anticonvulsant screening. [7] [8] [9]
Pentylenetetrazol (PTZ)	PTZ (GABA-A Antagonist)	Myoclonic jerks, clonic-tonic seizures	Models generalized absence and myoclonic seizures; used for screening and mechanistic studies. [10] [11]	
Chronic Epilepsy Models	Amygdaloid Kindling	Repeated Electrical Stimulation	Focal seizures progressing to secondary generalized seizures	Models temporal lobe epilepsy (TLE) and epileptogenesis (the process of developing epilepsy). [5] [12]
Kainic Acid (KA)	Kainic Acid (Glutamate Analog)	Status epilepticus followed by spontaneous recurrent seizures	Models TLE with features of hippocampal sclerosis; useful for studying chronic epilepsy. [13] [14] [15]	

Pilocarpine	Pilocarpine (Muscarinic Agonist)	Status epilepticus leading to spontaneous recurrent seizures	Widely used model of TLE that recapitulates many features of the human condition. [16] [17]
-------------	--	---	--

Iodophenpropit Administration: Protocols and Procedures

Accurate and consistent administration is paramount for reproducible results. This section covers reagent preparation, dosing, and detailed workflows for two common models.

Reagent Preparation (Self-Validating Protocol)

Iodophenpropit is typically a solid that must be dissolved for in vivo administration. The choice of vehicle is critical to ensure solubility and minimize toxicity.

Materials:

- **Iodophenpropit** Dihydroiodide
- Dimethyl sulfoxide (DMSO)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Pipettes and sterile tips

Protocol: Preparation of a 1 mg/mL Stock Solution

- **Safety First:** Handle **Iodophenpropit** and DMSO in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[\[18\]](#)

- **Weighing:** Accurately weigh the desired amount of **Iodophenpropit** powder. For a 1 mg/mL stock, weigh 1 mg.
- **Initial Solubilization:** Add a small volume of DMSO to the powder. A common starting point is 10% of the final volume (e.g., 100 μ L for a 1 mL final volume). DMSO is often used to dissolve hydrophobic compounds.[19]
- **Vortexing:** Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication can assist if necessary.
- **Dilution with Saline:** Add sterile saline to bring the solution to the final desired volume (e.g., add 900 μ L of saline for a 1 mL final volume). The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-induced toxicity.
- **Final Mixing:** Vortex the solution thoroughly to ensure it is homogenous.
- **Verification & Storage:** The final solution should be clear and free of precipitates. Prepare fresh daily for acute studies. For storage, consult the manufacturer's data sheet; some solutions can be aliquoted and stored at -20°C, but repeated freeze-thaw cycles should be avoided.[18]

Causality Check: Why this method? Using a small amount of DMSO first ensures the compound, which may be poorly water-soluble, fully dissolves before being diluted in a physiologically compatible vehicle like saline. This prevents the drug from precipitating out upon injection and ensures accurate dosing.

Dosage and Route of Administration

The intraperitoneal (i.p.) route is most common for systemic administration in rodent seizure models, offering a balance between rapid absorption and ease of administration.

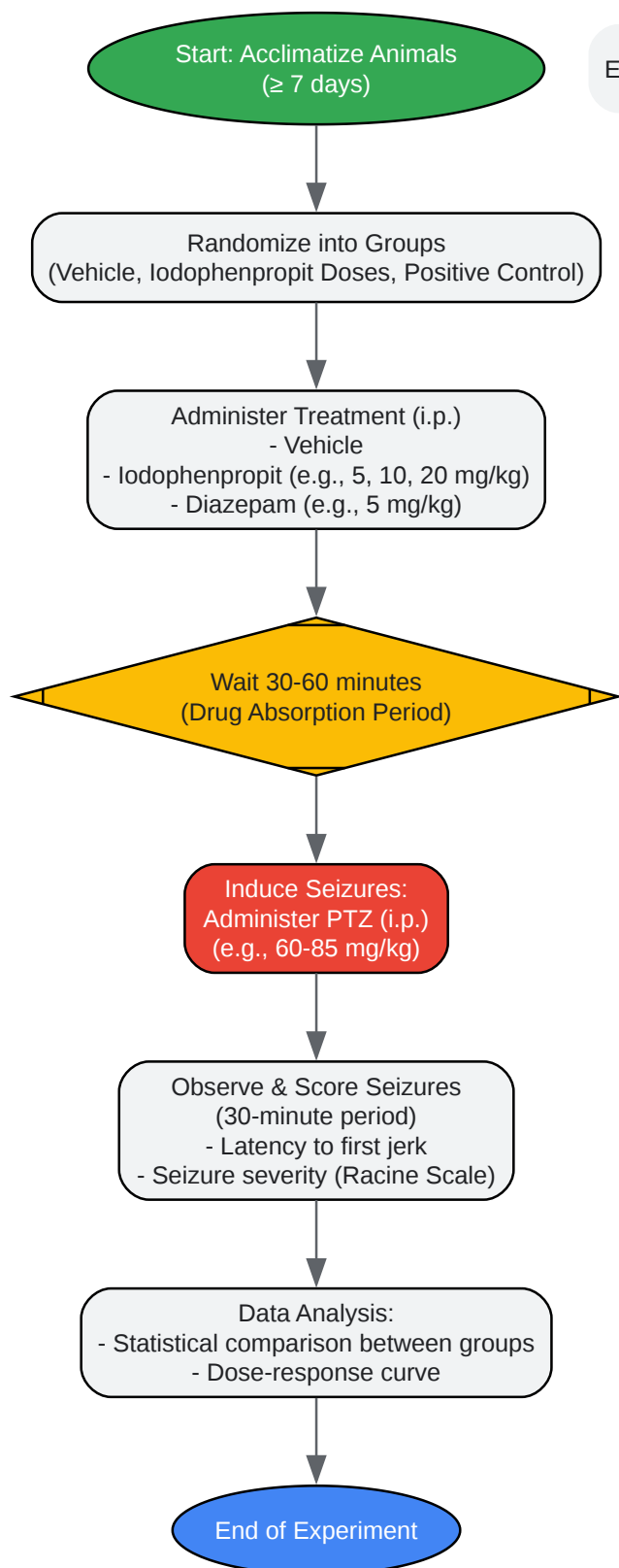
Parameter	Recommendation	Rationale / Field-Proven Insight
Animal Model	Male Wistar rats or C57BL/6 mice	These are common, well-characterized strains used in seizure research. Consistency in strain, age, and sex is crucial.
Route of Administration	Intraperitoneal (i.p.) injection	Provides systemic exposure and is a standard method in preclinical pharmacology. [5]
Dosage Range	1 - 20 mg/kg	Dose-response studies are essential. A study in the amygdaloid kindling model showed dose-related inhibition with i.p. injections. [5] Start with a range (e.g., 5, 10, 20 mg/kg) to determine the optimal effective dose in your specific model.
Administration Timing	30-60 minutes pre-seizure induction	This allows for absorption and distribution of the compound to reach effective concentrations in the brain before the seizure challenge. The exact timing can be optimized with pharmacokinetic studies. [20]
Control Groups	Vehicle Control: (e.g., 10% DMSO in saline) Positive Control: A standard antiepileptic drug (AED) like Diazepam (for acute models) or Phenytoin (for MES model).	Vehicle controls are non-negotiable to ensure the observed effects are not due to the solvent. A positive control validates the seizure model itself, confirming its sensitivity to known anticonvulsants. [12]

Detailed Experimental Workflows

Below are step-by-step protocols for two distinct seizure models.

Protocol 1: PTZ-Induced Acute Seizure Model

This workflow is designed to assess the acute anticonvulsant efficacy of **Iodophenpropit**.



Experimental Workflow for the PTZ Seizure Model.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for the PTZ Seizure Model.

Step-by-Step Methodology:

- **Animal Preparation:** Acclimatize male mice (e.g., C57BL/6, 20-25g) for at least one week. On the day of the experiment, weigh each animal and randomize them into treatment groups (n=8-10 per group).
- **Drug Administration:**
 - **Group 1 (Vehicle):** Administer the vehicle solution (e.g., 10% DMSO in saline) i.p.
 - **Group 2-4 (**Iodophenpropit**):** Administer **Iodophenpropit** i.p. at varying doses (e.g., 5, 10, 20 mg/kg).
 - **Group 5 (Positive Control):** Administer Diazepam i.p. (e.g., 5 mg/kg).
- **Absorption Period:** Return animals to their cages and wait for 30-60 minutes.
- **Seizure Induction:** Administer a convulsant dose of Pentylentetrazol (PTZ) i.p. (e.g., 85 mg/kg). The exact dose may need to be titrated for your specific animal strain and supplier to reliably induce tonic-clonic seizures in >95% of vehicle-treated animals.
- **Observation and Scoring:** Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes. Key endpoints include:
 - **Latency:** Time to the first myoclonic jerk and time to generalized tonic-clonic seizure.
 - **Severity:** Score the maximal seizure severity using a standardized scale (e.g., Racine scale).
 - **Mortality:** Record the number of deaths within the observation period.
- **Data Analysis:** Compare the latency, severity scores, and mortality rates between the **Iodophenpropit**-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests, or Kruskal-Wallis for non-parametric data).

Protocol 2: Amygdala Kindling Model of TLE

This model assesses the effect of **lodophenpropit** on seizure development (epileptogenesis) and on fully kindled seizures.

Step-by-Step Methodology:

- **Surgical Implantation:** Under anesthesia, implant a bipolar stimulating and recording electrode into the basolateral amygdala of adult male rats (e.g., Wistar, 250-300g) using stereotaxic coordinates. Allow for a recovery period of 1-2 weeks.
- **Determination of Afterdischarge Threshold (ADT):** Determine the lowest current intensity that elicits an afterdischarge (electrographic seizure activity) of at least 3 seconds. This is the initial stimulation intensity.
- **Kindling Development (Epileptogenesis Phase):**
 - Stimulate the rats once daily at the ADT intensity.
 - Observe and score the behavioral seizure severity according to the Racine scale.
 - Continue daily stimulations until the animals reach a "fully kindled" state (e.g., three consecutive Stage 5 seizures).
- **Drug Testing on Fully Kindled Seizures:**
 - Once rats are fully kindled, enter the testing phase.
 - On a test day, administer **lodophenpropit** (or vehicle) i.p. 30-60 minutes before electrical stimulation.
 - Record the seizure stage, afterdischarge duration (ADD), and seizure duration.
 - Use a crossover design where each animal receives all treatments (vehicle and different doses of **lodophenpropit**) in a randomized order, with at least 48-72 hours between drug test days (washout period).
- **Data Analysis:** For each rat, compare the seizure parameters (stage, ADD) following **lodophenpropit** administration to its own baseline (vehicle) values using paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).[5]

Data Interpretation and Potential Confounders

- **Efficacy:** A significant increase in seizure latency, a decrease in seizure severity, or a reduction in the percentage of animals experiencing tonic-clonic seizures indicates anticonvulsant activity. In kindling models, a reduction in afterdischarge duration or behavioral seizure stage is a key indicator.[5]
- **Dose-Response:** Establishing a clear dose-response relationship strengthens the evidence for a drug-specific effect.
- **Pharmacokinetics:** The half-life of **iodophenpropit** in rodents is relatively short.[20] This must be considered when designing chronic studies and interpreting results. The timing of administration relative to the seizure trigger is critical.
- **Off-Target Effects:** While highly selective for the H3R, at higher concentrations, **iodophenpropit** has been reported to exhibit antagonist activity at NMDA receptors.[21] This could potentially contribute to its anticonvulsant effects and should be considered when interpreting mechanistic data.

Conclusion

Iodophenpropit is a valuable pharmacological tool for exploring the role of the histaminergic system in seizure modulation. By utilizing the robust, self-validating protocols outlined in these application notes, researchers can generate reliable and reproducible data. Careful attention to experimental design, including appropriate seizure models, dose-selection, and the use of both vehicle and positive controls, is essential for the successful evaluation of **iodophenpropit's** anticonvulsant potential.

References

- H3 receptor antagonist - Wikipedia. Wikipedia. [[Link](#)]
- Kamei, C., et al. (2004). Inhibitory effect of **iodophenpropit**, a selective histamine H3 antagonist, on amygdaloid kindled seizures. *Brain Research Bulletin*, 63(3), 205-208. [[Link](#)]
- Bhowmik, M., et al. (2012). Histamine H3 receptor antagonists in relation to epilepsy and neurodegeneration: a systemic consideration of recent progress and perspectives. *British*

Journal of Pharmacology, 167(7), 1398-1414. [\[Link\]](#)

- Li, M., et al. (2023). Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging to 3,4-Dihydroquinolin-2(1H)-Ones. *Molecules*, 28(8), 3422. [\[Link\]](#)
- Jang, I. S., et al. (2018). Pentylentetrazole-Induced Kindling Mouse Model. *Journal of Visualized Experiments*, (136), 57553. [\[Link\]](#)
- Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. *British Journal of Pharmacology*, 154(6), 1166-1181. [\[Link\]](#)
- Zhao, Q., et al. (2021). Intravenous kainic acid induces status epilepticus and late onset seizures in mice. *Epilepsy Research*, 177, 106767. [\[Link\]](#)
- Bhowmik, M., et al. (2012). Histamine H3 Receptor Antagonists in Relation to Epilepsy and Neurodegeneration: A Systemic Consideration of Recent Progress and Perspectives. *British Journal of Pharmacology*, 167(7), 1398-1414. [\[Link\]](#)
- Song, H., et al. (2018). Effects of Antiepileptic Drugs on Spontaneous Recurrent Seizures in a Novel Model of Extended Hippocampal Kindling in Mice. *Frontiers in Neurology*, 9, 332. [\[Link\]](#)
- Al-Ghamdi, M., et al. (2019). The Neuroprotective Effects of Histamine H3 Receptor Antagonist E177 on Pilocarpine-Induced Status Epilepticus in Rats. *International Journal of Molecular Sciences*, 20(22), 5742. [\[Link\]](#)
- Pentylentetrazol Induced Seizure (PTZ) Model. *Melior Discovery*. [\[Link\]](#)
- Lehtimäki, K., et al. (2022). A kainic acid-induced seizure model in human pluripotent stem cell-derived cortical neurons for studying the role of IL-6 in the functional activity. *Stem Cell Research*, 59, 102665. [\[Link\]](#)
- Hanson, J. E., et al. (2015). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and **Iodophenpropit** as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. *Journal of Pharmacology and Experimental Therapeutics*, 354(1), 103-112. [\[Link\]](#)

- MGH STATUS EPILEPTICUS TREATMENT PROTOCOL. Massachusetts General Hospital. [\[Link\]](#)
- Rustemi, Z., et al. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.KNOWLEDGE – International Journal, 45(7), 1587-1592. [\[Link\]](#)
- Chen, B., et al. (2020). Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease, 11(2), 371-389. [\[Link\]](#)
- van Vliet, E. A., et al. (2017). Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. Frontiers in Neurology, 8, 431. [\[Link\]](#)
- Metcalf, C. S., et al. (2023). The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents. Pharmaceutics, 15(7), 1836. [\[Link\]](#)
- Lévesque, M., & Avoli, M. (2013). The kainic acid model of temporal lobe epilepsy. Neuroscience & Biobehavioral Reviews, 37(10 Pt 2), 2887-2899. [\[Link\]](#)
- Faron-Górecka, A., et al. (2022). Susceptibility to Pentylentetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. International Journal of Molecular Sciences, 23(19), 11929. [\[Link\]](#)
- Seizure Medications. Emergency Care Institute - Agency for Clinical Innovation. [\[Link\]](#)
- Löscher, W. (2017). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy & Behavior, 73, 253-254. [\[Link\]](#)
- Patel, J. K., et al. (2010). Preparation and In-vitro and In-vivo evaluation of colon targeted delivery of antiameobic drug: an approach to reduce dose. Research Journal of Pharmacy and Technology, 3(3), 779-783. [\[Link\]](#)
- Plisson, C., et al. (2012). Pharmacokinetic Modeling of [11C]GSK-189254, PET Tracer Targeting H3 Receptors, in Rat Brain. Molecular Pharmaceutics, 9(7), 1963-1972. [\[Link\]](#)

- H. P. Rang, M. M. Dale, J. M. Ritter, R. J. Flower, G. Henderson. (2024). Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential.MDPI. [\[Link\]](#)
- Preparation of pharmacological agents V.2. protocols.io. [\[Link\]](#)
- Overview of Drugs Used For Epilepsy and Seizures: Etiology, Diagnosis, and Treatment.P T, 35(7), 392-415. [\[Link\]](#)
- Maximal Electroshock Seizure Model. Melior Discovery. [\[Link\]](#)
- van Vliet, E. A., et al. (2017). Kainic acid-induced post-status epilepticus models of temporal lobe epilepsy with diverging seizure phenotype and neuropathology.Monash University. [\[Link\]](#)
- Metcalf, C. S., et al. (2022). Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach.bioRxiv. [\[Link\]](#)
- Seizure - Medication. Perth Children's Hospital - WA Health. [\[Link\]](#)
- Zong, T., et al. (2019). Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions.Frontiers in Pharmacology, 10, 273. [\[Link\]](#)
- Pentylentetrazol Induced Seizure (PTZ) Model. Melior Discovery. [\[Link\]](#)
- Greig, N. H., et al. (2024). Comparative Analysis of Posiphen Pharmacokinetics across Different Species—Similar Absorption and Metabolism in Mouse, Rat, Dog and Human.Pharmaceuticals, 17(5), 629. [\[Link\]](#)
- Montanaro, R., et al. Activity Methods For Animal Pharmacokinetic and Pharmacodynamic Studies.Bentham Science. [\[Link\]](#)
- Chen, Y., et al. (2017). Preparation, Characterization, and In Vivo Evaluation of Amorphous Icaritin Nanoparticles Prepared by a Reactive Precipitation Technique.Molecules, 22(12), 2136. [\[Link\]](#)
- Gholami, M., et al. (2019). Protective Effects of Artemisia persica Essential Oil Against Pentylentetrazol-Induced Seizure in Male Mice with Emphasizing Its Mechanism of

Action.Jundishapur Journal of Natural Pharmaceutical Products, 14(1), e66993. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. H3 receptor antagonist - Wikipedia \[en.wikipedia.org\]](#)
- [2. Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2\(1H\)-Ones | MDPI \[mdpi.com\]](#)
- [3. Histamine H3 receptor antagonists in relation to epilepsy and neurodegeneration: a systemic consideration of recent progress and perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Histamine H3 receptor antagonists in relation to epilepsy and neurodegeneration: a systemic consideration of recent progress and perspectives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [5. Inhibitory effect of iodophenpropit, a selective histamine H3 antagonist, on amygdaloid kindled seizures - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. The Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents | MDPI \[mdpi.com\]](#)
- [8. scispace.com \[scispace.com\]](#)
- [9. meliordiscovery.com \[meliordiscovery.com\]](#)
- [10. Pentylentetrazole-Induced Kindling Mouse Model - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [11. meliordiscovery.com \[meliordiscovery.com\]](#)
- [12. Frontiers | Effects of Antiepileptic Drugs on Spontaneous Recurrent Seizures in a Novel Model of Extended Hippocampal Kindling in Mice \[frontiersin.org\]](#)
- [13. Intravenous kainic acid induces status epilepticus and late onset seizures in mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. Frontiers | Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology \[frontiersin.org\]](#)

- [15. The kainic acid model of temporal lobe epilepsy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. The Neuroprotective Effects of Histamine H3 Receptor Antagonist E177 on Pilocarpine-Induced Status Epilepticus in Rats - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [17. Dose-Dependent Induction of Differential Seizure Phenotypes by Pilocarpine in Rats: Considerations for Translational Potential \[mdpi.com\]](#)
- [18. protocols.io \[protocols.io\]](#)
- [19. Frontiers | Study on Formulation, in vivo Exposure, and Passive Targeting of Intravenous Itraconazole Nanosuspensions \[frontiersin.org\]](#)
- [20. mdpi.com \[mdpi.com\]](#)
- [21. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Application Notes and Protocols: Iodophenpropit Administration in Preclinical Seizure Models\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1228430/docs#application-notes-and-protocols-iodophenpropit-administration-in-preclinical-seizure-models\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)